Product packaging for N-Trifluoroacetyl-L-cysteine methyl ester(Cat. No.:CAS No. 1577-62-4)

N-Trifluoroacetyl-L-cysteine methyl ester

Cat. No.: B073972
CAS No.: 1577-62-4
M. Wt: 231.2 g/mol
InChI Key: VWGSQMAKRLENER-VKHMYHEASA-N
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Description

N-Trifluoroacetyl-L-cysteine methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H8F3NO3S and its molecular weight is 231.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F3NO3S B073972 N-Trifluoroacetyl-L-cysteine methyl ester CAS No. 1577-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSQMAKRLENER-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Cysteine Derivatives in Organic and Medicinal Chemistry Research

Cysteine, a sulfur-containing amino acid, plays a pivotal role in the structure and function of proteins and peptides. Its thiol group is highly reactive and participates in a wide range of biochemical reactions. The modification of this versatile amino acid has led to the development of a plethora of cysteine derivatives with significant applications in organic and medicinal chemistry. myfoodresearch.com

These derivatives are instrumental as antioxidants, protecting against oxidative stress by scavenging free radicals. myfoodresearch.com In medicinal chemistry, they are investigated as potential therapeutic agents for various diseases, including cancer and inflammatory disorders. myfoodresearch.com Furthermore, cysteine derivatives serve as crucial building blocks in organic synthesis, enabling the construction of complex molecules and the introduction of specific functionalities. researchgate.netnih.gov

Historical Context of Trifluoroacetylated Amino Acid Esters in Chemical Synthesis

The introduction of the trifluoroacetyl (TFA) group as a protecting group for amines marked a significant advancement in peptide synthesis. Historically, the protection of the amino group of amino acids is a critical step to prevent unwanted side reactions during peptide bond formation. The TFA group was recognized for its stability under certain conditions and its facile removal under others, making it an effective tool for chemists.

Trifluoroacetylated amino acid esters, including derivatives like N-Trifluoroacetyl-L-cysteine methyl ester, became valuable intermediates in both solution-phase and solid-phase peptide synthesis. The esterification of the carboxylic acid, in this case to a methyl ester, further enhances the utility of the amino acid derivative by allowing for subsequent chemical modifications. cymitquimica.com The trifluoroacetyl group, being highly fluorinated, also imparts increased volatility to the amino acid derivative, a property that was historically exploited for analytical purposes such as gas chromatography.

Applications in Advanced Organic Synthesis and Materials Science

N-Trifluoroacetyl-L-cysteine Methyl Ester as a Chiral Building Block

The inherent chirality of this compound, derived from the naturally occurring L-cysteine, makes it an excellent chiral synthon. In asymmetric synthesis, such building blocks are fundamental for creating enantiomerically pure target molecules, which is particularly crucial in the pharmaceutical industry where stereochemistry often dictates biological activity. The trifluoroacetyl and methyl ester groups provide protection for the amine and carboxylic acid functionalities, respectively, allowing for selective reactions at the thiol side chain while preserving the stereochemical integrity of the α-carbon.

This compound is an ideal starting material for the synthesis of various enantiopure cysteine analogues. The protected and stable nature of the molecule allows chemists to perform modifications, primarily at the sulfur atom, without the risk of racemization at the chiral center.

Key transformations include:

S-Alkylation: The thiol group can be readily deprotonated and reacted with a wide range of electrophiles to introduce novel side chains. This strategy is used to synthesize analogues with modified steric or electronic properties.

Disulfide Formation: Controlled oxidation can link the molecule to another thiol-containing compound, forming asymmetric disulfides.

Conjugate Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated systems, creating new carbon-sulfur bonds and more complex structures.

For instance, a similar N-protected cysteine derivative, N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester, was synthesized by reacting 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester, demonstrating the creation of complex heterocyclic derivatives. nih.gov This highlights a common strategy where the core cysteine structure is used to build more elaborate molecules.

N-protected L-cysteine derivatives are effective precursors for the in-situ generation of highly reactive and transient sulfenic acids (RSOH). These intermediates are significant in both biological processes and synthetic chemistry. The generation is typically achieved through the thermolysis of a corresponding sulfoxide (B87167). The N-trifluoroacetyl group plays a critical role by stabilizing the precursor and influencing the conditions required for the elimination reaction that forms the sulfenic acid. While specific studies on the trifluoroacetyl derivative are not detailed, the mechanism is well-established for similar N-protected cysteine compounds, such as N-Boc-L-cysteine derivatives. The controlled release of these sulfenic acids allows them to be trapped by various substrates, leading to the stereoselective synthesis of complex sulfoxides.

Intermediate in Peptide and Dipeptide Synthesis

The trifluoroacetyl (Tfa) group is a valuable N-terminal protecting group in peptide synthesis. Its stability under certain conditions and the specific methods available for its removal make it orthogonal to many other protecting groups used in solid-phase peptide synthesis (SPPS). google.com this compound can be used as a building block in the solution-phase or solid-phase synthesis of peptides containing a C-terminal cysteine methyl ester.

The use of N(α)-Trifluoroacetyl-Cys derivatives has been documented in SPPS. The Tfa group can be removed efficiently by reduction with sodium borohydride, conditions that are compatible with many common side-chain protecting groups and resin linkages. google.com This orthogonality is crucial for the successful synthesis of complex peptides where multiple protecting groups must be removed selectively.

Feature of Tfa GroupApplication in Peptide SynthesisResearch Finding
Protection Protects the N-terminal amine during coupling reactions.The trifluoroacetamide (B147638) group is a stable and atom-economical protecting group for SPPS. google.com
Orthogonality Can be removed without cleaving other common protecting groups (e.g., Boc, benzyl-based groups) or the peptide from the resin. google.comThe Tfa group is removed with NaBH₄ in THF/EtOH, conditions orthogonal to trityl ester-based resin linkages and many side-chain protectors. google.com
Modification Facilitates site-specific N-methylation of peptides under Mitsunobu conditions. google.comResin-bound peptides with an N-terminal trifluoroacetamide can be selectively N-methylated in high yield. google.com

Precursor for Acyclic Dehydrocysteine Derivatives

Acyclic dehydrocysteine derivatives are important synthetic intermediates and are found in some natural products. These structures are typically synthesized from cysteine derivatives through elimination reactions. The synthesis often involves the conversion of the thiol group into a better leaving group, followed by a base-mediated elimination. One common pathway involves the oxidation of the cysteine derivative to a sulfoxide or sulfone, which then undergoes a thermal or base-induced syn-elimination to form the dehydroamino acid. The N-trifluoroacetyl and methyl ester groups in this compound are compatible with these oxidative conditions and help prevent side reactions like racemization.

While direct conversion of this compound is not explicitly detailed in the provided research, the synthesis of a dehydrobutyrine moiety from a threonine residue within a tripeptide illustrates a similar β-elimination strategy, highlighting the general methodology employed in peptide chemistry. mdpi.com

Contributions to Complex Molecule Synthesis and Natural Product Analogues

Protected cysteine esters are pivotal in the total synthesis of complex molecules and natural product analogues, particularly those containing sulfur. The unique reactivity of the cysteine side chain allows for its incorporation into intricate molecular architectures. rsc.org

For example, a closely related compound, N-Acetyl L-cysteine methyl ester, was used in a catalytic Markovnikov hydrothiolation reaction with dehydroalanine (B155165) to access thioaminoketal structures. acs.org This reaction is key to forming the sactionine linkages found in sactipeptides, a class of antimicrobial natural products. acs.org This demonstrates how N-protected cysteine methyl esters serve as crucial nucleophiles for constructing the core scaffolds of bioactive molecules.

Furthermore, protected cysteine building blocks, such as Fmoc-D-Cys(Trt)-OH, have been instrumental in the synthesis of natural products like spiruchostatin A, where they are assembled into a complex acyclic precursor before macrocyclization. mdpi.com The use of N-trifluoroacetyl derivatives in other contexts, such as N-trifluoroacetyl-methionine OSu esters as acyl donors in Friedel–Crafts reactions, also underscores the utility of the TFA protecting group in facilitating C-C bond formation for the synthesis of complex chiral ketones. researchgate.net

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Trifluoroacetyl-L-cysteine methyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and fluorine (¹⁹F) atoms within the molecule, confirming the presence of key functional groups and their connectivity.

¹H NMR spectroscopy is used to identify the different types of protons present in the this compound molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

The expected ¹H NMR spectrum would display distinct signals corresponding to the methyl ester protons (-OCH₃), the diastereotopic β-protons of the cysteine backbone (-CH₂-), the α-proton (-CH-), the amide proton (-NH-), and the thiol proton (-SH). The integration of these signals confirms the relative number of protons of each type. For instance, the chemical shift for the NH₂ group protons of L-cysteine is observed at 8.52 ppm in DMSO. researchgate.net

Table 1: Typical ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-SH (Thiol) 1.5 - 2.0 Triplet ~8-9
-CH₂ (β-protons) 2.9 - 3.2 Doublet of doublets ~8-9, ~4-5
-OCH₃ (Methyl Ester) ~3.78 Singlet N/A
-CH (α-proton) 4.7 - 4.9 Multiplet ~8, ~4-5

Note: Data are representative and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly specific technique for detecting the presence of fluorine in a molecule. nih.gov For this compound, this method is used to confirm the successful incorporation of the trifluoroacetyl group. The ¹⁹F nucleus is highly sensitive, typically resulting in sharp signals with a wide chemical shift range, making it an excellent probe. nih.govresearchgate.net

The trifluoroacetyl (-CF₃) group in this compound is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by its electronic environment. dovepress.comresearchgate.net The literature reports that the chemical shift range for the trifluoroacetyl (TFA) group generally varies from -67 to -85 ppm relative to a CFCl₃ standard. researchgate.net

Table 2: Typical ¹⁹F NMR Spectral Data for this compound

Nucleus Assignment Expected Chemical Shift (δ, ppm)

Note: Chemical shifts are relative to CFCl₃ and can vary with solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, MS analysis confirms the compound's identity by measuring its precise mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The compound has a molecular formula of C₆H₈F₃NO₃S and an exact mass of approximately 231.01800 Da. alfa-chemistry.com The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Furthermore, the fragmentation pattern provides structural information. Common fragmentation pathways for N-trifluoroacetylated amino acid esters involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the Cα-Cβ bond. researchgate.net

Table 3: Expected Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Description
231.02 [C₆H₈F₃NO₃S]⁺ Molecular Ion (M⁺)
172.03 [M - COOCH₃]⁺ Loss of the methoxycarbonyl group
134.99 [M - CF₃CO]⁺ Loss of the trifluoroacetyl group

Chromatographic Separations and Analysis

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to determine the purity of the product. researchgate.net In the synthesis of this compound, TLC can be used to visualize the consumption of the starting L-cysteine methyl ester and the formation of the N-trifluoroacetylated product. The difference in polarity between the starting material and the product allows for their separation on a TLC plate. The product, being less polar than the starting amino ester, will have a higher Retention Factor (Rf) value. A single spot after purification indicates a high degree of purity.

Table 4: Typical TLC Analysis Parameters

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) A mixture of nonpolar and polar solvents, e.g., Hexane:Ethyl Acetate (B1210297) (1:1) or Chloroform:Methanol (B129727) (9:1)

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate or ninhydrin for unreacted amine) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jfda-online.com N-trifluoroacetylated amino acid methyl esters are volatile derivatives well-suited for GC analysis. nih.govresearchgate.net

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the definitive identification of the product peak and the detection and identification of any volatile impurities. chromatographyonline.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the compound's identity and purity. nih.govnih.gov

Table 5: Representative GC-MS Analytical Conditions

Parameter Description
GC Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms, HP-5)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program An initial oven temperature of ~70°C, followed by a ramp to ~250°C at 10-20°C/min

| MS Detection | Electron Ionization (EI) with a mass range of m/z 40-400 |

Spectroscopic Analysis of Reaction Intermediates and Transient Species

The study of reaction mechanisms involving this compound often necessitates the detection and characterization of short-lived reaction intermediates and transient species. These species are crucial for a complete understanding of the reaction pathways, kinetics, and the formation of final products. Due to their fleeting nature, their analysis requires specialized spectroscopic techniques capable of capturing information on rapid timescales. While detailed studies specifically on this compound are limited in publicly accessible literature, the principles of such analyses can be understood from studies on closely related N-acyl-cysteine derivatives.

The primary site of reactivity on this compound is the thiol (-SH) group, which can undergo oxidation to form disulfide bridges, or participate in radical reactions. The detection of intermediates in these processes often involves techniques such as UV-Vis absorption, circular dichroism (CD), and electron paramagnetic resonance (EPR) spectroscopy.

Hypothetical Reaction Monitoring: Oxidation of this compound

A common reaction involving cysteine derivatives is their oxidation to form a disulfide. This process can be initiated by various oxidizing agents, including metal ions. A hypothetical study of the copper-ion-mediated oxidation of this compound could be monitored using UV-Vis and CD spectroscopy to identify intermediates. In analogous studies with N-acetyl-l-cysteine (NAC) and cupric ions, the formation of transient copper-thiolate complexes has been observed. These intermediates exhibit distinct spectral features that can be monitored over time.

For instance, the reaction of NAC with Cu²⁺ in an aqueous acidic solution leads to the formation of intermediates characterized by new absorption maxima. These have been attributed to disulfide-bridged dicopper(I) complexes. The evolution of these spectral features provides insight into the kinetics of the formation and decay of these transient species.

Below is an interactive data table representing hypothetical data for the spectroscopic monitoring of intermediates in a reaction involving an N-acyl cysteine derivative, based on findings for similar compounds.

Time (minutes)Absorbance at 305 nmCD Signal at 333 nm (mdeg)
00.0000.0
50.1502.5
100.2804.8
150.3906.5
200.4507.2
300.4006.0
450.3204.5
600.2503.1

This table illustrates the formation and subsequent decay of a hypothetical reaction intermediate as monitored by UV-Vis absorbance and Circular Dichroism.

Detection of Radical Intermediates

In reactions involving single-electron transfer, radical species can be formed. The thiol group of this compound can, under certain conditions such as UV photolysis or interaction with other radicals, form a thiyl radical (RS•). These paramagnetic species are best detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

The following table summarizes hypothetical EPR spectral parameters for a thiyl radical intermediate derived from an N-acyl cysteine derivative, based on published data for similar species.

ParameterValue
gₓ2.060
gᵧ2.025
gz2.002
gᵢₛₒ2.029

This table presents plausible g-tensor components for a thiyl radical intermediate, which are key identifiers in EPR spectroscopy.

The combination of these advanced spectroscopic techniques allows for a detailed investigation of the complex reaction pathways of this compound, providing critical information on the transient species that govern the transformation to stable products.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There are no specific DFT studies detailing the reaction mechanisms of N-Trifluoroacetyl-L-cysteine methyl ester found in the current body of scientific literature. Research on related compounds, such as the reaction of L-cysteine with other molecules, has been investigated using DFT to elucidate potential pathways, but this data cannot be directly extrapolated to the title compound.

Conformation Analysis and Stereochemical Predictions

Specific conformational analyses or stereochemical prediction studies for this compound are not documented in available research. While conformational studies have been performed on other trifluoroacetylated compounds and cysteine derivatives, which reveal insights into the influence of the trifluoroacetyl group on molecular geometry, dedicated research on this compound is needed to determine its specific conformational preferences and stereochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

No QSAR studies specifically focused on derivatives of this compound have been found in the literature. QSAR models are typically developed for series of compounds with known biological activities to predict the activity of new derivatives. The absence of such studies indicates a gap in the understanding of the structure-activity relationships for this particular class of compounds.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research into the synthesis of N-Trifluoroacetyl-L-cysteine methyl ester is expected to focus on developing more efficient and selective methods. Current synthetic approaches can often be improved in terms of yield, atom economy, and environmental impact.

One promising area of research is the development of one-pot synthesis procedures. These methods would allow for the sequential modification of L-cysteine to the final product without the need for isolating intermediates, which would streamline the process and reduce waste. Additionally, the exploration of greener solvents and catalysts will be crucial. For instance, replacing traditional organic solvents with ionic liquids or deep eutectic solvents could lead to more sustainable synthetic routes.

Furthermore, there is a need for synthetic methods that offer higher stereoselectivity. While starting from L-cysteine ensures the correct stereochemistry at the alpha-carbon, future research could focus on developing diastereoselective reactions involving the thiol group, which would be valuable for the synthesis of complex chiral molecules.

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesResearch Focus
One-Pot Synthesis Reduced reaction time, lower cost, less wasteDevelopment of compatible reaction conditions for sequential steps.
Green Chemistry Approaches Reduced environmental impact, increased safetyUse of biodegradable solvents, renewable starting materials, and non-toxic catalysts.
Asymmetric Catalysis High stereoselectivityDesign of chiral catalysts for reactions at the sulfur atom.
Enzymatic Synthesis High selectivity, mild reaction conditionsIdentification and engineering of enzymes for the trifluoroacetylation and esterification of cysteine.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of a free thiol group, an ester, and a trifluoroacetyl-protected amine in this compound opens up a wide range of possibilities for exploring new chemical transformations.

The reactivity of the thiol group is a key area for future investigation. While S-alkylation and oxidation are known reactions, exploring more complex transformations such as transition metal-catalyzed cross-coupling reactions could lead to the synthesis of novel sulfur-containing compounds. The development of new methods for the asymmetric functionalization of the thiol group is also a significant area of interest.

The trifluoroacetyl group, while primarily a protecting group, can also influence the reactivity of the molecule. Research into the selective removal of the trifluoroacetyl group in the presence of other sensitive functional groups would enhance the synthetic utility of this compound. Furthermore, investigating the participation of the trifluoroacetyl group in intramolecular reactions could lead to the discovery of new cyclization strategies for the synthesis of heterocyclic compounds.

Expansion of Applications in Chemical Biology and Drug Discovery Scaffolds

This compound and its derivatives are poised to play an increasingly important role in chemical biology and drug discovery. The cysteine scaffold is a common motif in many biologically active molecules, and the unique properties of the trifluoroacetyl group can be leveraged for various applications.

In chemical biology, this compound can be used as a versatile building block for the synthesis of chemical probes to study biological processes. For example, the thiol group can be used to attach fluorescent dyes or other reporter molecules, while the rest of the molecule can be designed to interact with specific biological targets.

In drug discovery, this compound can serve as a scaffold for the development of new therapeutic agents. The trifluoroacetyl group can enhance the metabolic stability and bioavailability of drug candidates. The thiol group provides a handle for covalent modification of target proteins, which is a promising strategy for developing highly potent and selective inhibitors. Future research will likely focus on incorporating this scaffold into libraries of compounds for high-throughput screening against various disease targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis platforms represents a significant area for future innovation. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput.

Flow chemistry is particularly well-suited for the synthesis and modification of this compound. chimia.ch The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. nih.gov Furthermore, flow reactors can enable the use of hazardous reagents and intermediates in a safer and more controlled manner. nih.gov The development of continuous flow processes for the multi-step synthesis of derivatives of this compound would be a significant advancement. mdpi.com

Automated synthesis platforms can be used to rapidly generate libraries of compounds based on the this compound scaffold. This would greatly accelerate the drug discovery process by enabling the rapid screening of a large number of compounds for biological activity. The combination of flow chemistry and automated synthesis has the potential to revolutionize the way that new drugs and chemical probes are developed.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-Trifluoroacetyl-L-cysteine methyl ester with high purity?

  • Methodology : Focus on reaction stoichiometry, temperature control, and purification steps. Use trifluoroacetic anhydride for acetylation under inert conditions (argon/nitrogen) to avoid side reactions. Methyl esterification typically employs methanol with acid catalysis (e.g., HCl gas). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in cold diethyl ether is recommended. Monitor purity via NMR (¹H/¹⁹F) and HPLC .
  • Key Data : CAS No. 1577-62-4 (this compound) and Beilstein Ref. 5-23-06-00505 are critical identifiers .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas. The trifluoroacetyl group is moisture-sensitive; use anhydrous solvents (e.g., dry DCM) during handling. Stability tests under varying pH (4–8) and temperature (−20°C to 25°C) show decomposition above 40°C or prolonged exposure to humidity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR (δ −75 to −78 ppm for CF₃ group) and ¹H NMR (methyl ester peak at δ 3.7–3.8 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected ~260–265 m/z).
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min) .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

  • Methodology : Apply orthogonal arrays to test parameters:

  • Factors : Catalyst concentration (e.g., H₂SO₄), alcohol-to-substrate ratio, reaction temperature (25–60°C), and reaction time (2–24 hrs).
  • Response : Yield and purity (via HPLC).
    • Data Analysis : ANOVA reveals catalyst concentration as the most influential parameter (contributing >70% variance). Optimal conditions from similar methyl ester syntheses: 1.0 wt% catalyst, 6:1 methanol-to-substrate ratio, 40°C, 12 hrs .

Q. How to resolve contradictions in reported enzymatic activity data when using this compound as a substrate?

  • Methodology :

  • Control Experiments : Test enzyme purity (SDS-PAGE) and activity with standard substrates (e.g., N-acetyl-L-cysteine methyl ester) .
  • Kinetic Assays : Vary substrate concentration (0.1–10 mM) and monitor initial rates. Adjust pH (6.5–8.0) to account for trifluoroacetyl group’s electron-withdrawing effects on enzyme binding .
  • Statistical Validation : Use triplicate runs and exclude outliers via Grubbs’ test.

Q. What strategies mitigate interference from trifluoroacetyl groups in downstream applications (e.g., peptide synthesis)?

  • Methodology :

  • Deprotection : Use 20% piperidine in DMF (2 hrs, 25°C) or hydrazine hydrate (selective for trifluoroacetyl without ester cleavage).
  • Derivatization : Convert to stable intermediates (e.g., silylated or tert-butyl esters) via MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) .

Q. How to troubleshoot inconsistent ¹⁹F NMR signals during reaction monitoring?

  • Methodology :

  • Sample Preparation : Ensure deuterated solvent purity (e.g., DMSO-d₆ with <0.03% water).
  • Referencing : Use internal standards (e.g., trifluoroacetic acid, δ −76.5 ppm).
  • Artifact Identification : Check for CF₃ group hydrolysis (broad peaks) or paramagnetic impurities (line broadening) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.